molecular formula C17H12F3N3O2S B6428024 N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide CAS No. 2034366-29-3

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide

Cat. No.: B6428024
CAS No.: 2034366-29-3
M. Wt: 379.4 g/mol
InChI Key: IMCSERSMNAGCOY-UHFFFAOYSA-N
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Description

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazine ring, and a trifluoromethoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxybenzamide moiety. Key steps may include:

    Formation of the pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene synthesis: Thiophene derivatives can be synthesized via various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling reaction: The pyrazine and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the trifluoromethoxybenzamide: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could be exploited in the design of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazine and thiophene rings may contribute to specific binding interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-4-1-3-11(9-12)16(24)23-10-13-15(22-7-6-21-13)14-5-2-8-26-14/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCSERSMNAGCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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